molecular formula C10H8Cl2N4 B2597662 1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride CAS No. 2155875-04-8

1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride

Cat. No. B2597662
CAS RN: 2155875-04-8
M. Wt: 255.1
InChI Key: RBHKLHKXLDQUKO-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of imidazole, which is a planar five-membered ring. It is a heterocycle with two non-adjacent nitrogen atoms .


Synthesis Analysis

There are studies on the synthesis and characterization of metal complexes with a mixed 4-imidazole-containing ligand and a variety of multi-carboxylic acids . The rigid ligand 1,4-di(1H-imidazol-4-yl)benzene (L) and different multi-carboxylic acids were used .


Molecular Structure Analysis

The structures of the complexes were determined by single crystal X-ray diffraction analysis . Complexes have entangled structures with different topologies .


Chemical Reactions Analysis

Nine new coordination polymers were obtained by reactions of varied metal salts with 1,4-di(1H-imidazol-4-yl)benzene (L) in the presence of corresponding auxiliary ligands of various carboxylic acids .

Scientific Research Applications

Synthesis and Chemical Reactivity

A practical and convenient route to synthesize functionalized conjugated 1,3-enynes and 1,3-dienes, including 1,4-bis(heteroaryl)-1,3-butadiyne derivatives, has been developed. This synthesis involves the reaction of 1,4-dichloro-2-butyne with N-heteroarenes such as imidazole, highlighting the chemical reactivity and potential applications of diimide derivatives in creating complex organic molecules (Zhang, Wu, & Chen, 2007).

Polymerization and Materials Science

1,4-Di(4-imidazolyl)-1,3-butadiyne dihydrochloride has implications in materials science, particularly in the synthesis and polymerization of novel organic polymers. For instance, conjugated 1,4-bis(n′-quinolyl)-1,3-butadiynes have been obtained through oxidative dimerization, demonstrating potential in the development of new polymeric materials with specific electronic properties (Rodríguez, Lafuente, & Ríos, 2004).

Catalysis

Research into the catalytic applications of imidazolium compounds has shown significant potential. For example, nickel-catalyzed cycloaddition of unsaturated hydrocarbons and carbonyl compounds using Ni imidazolylidene complexes demonstrates the versatility of imidazolium-based catalysts in organic synthesis, indicating a broader application for 1,4-di(4-imidazolyl)-1,3-butadiyne dihydrochloride in catalytic processes (Tekavec & Louie, 2005).

Ionic Liquids and Electrochemistry

The development of ionic liquids from imidazolium compounds, such as those derived from 1,4-di(4-imidazolyl)-1,3-butadiyne dihydrochloride, has been explored for various applications, including as electrolytes in fuel cells and batteries. These studies highlight the role of imidazolium-based ionic liquids in enhancing the efficiency and safety of electrochemical devices (Souza, Padilha, Gonçalves, & Dupont, 2003).

Molecular Self-Assembly

Research into the self-assembly properties of bis(imidazole) ligands, related to 1,4-di(4-imidazolyl)-1,3-butadiyne dihydrochloride, demonstrates the potential for constructing complex molecular architectures. These studies provide insights into the development of novel materials with specific structural and functional properties (Li, Zhao, Li, Ding, Chen, Zhang, Yu, & Jia, 2010).

Future Directions

There is ongoing research on the construction of coordination frameworks based on 4-imidazolyl tecton 1,4-di(1H-imidazol-4-yl)benzene and varied carboxylic acids . These studies could provide a direction for future research on similar compounds.

properties

IUPAC Name

5-[4-(1H-imidazol-5-yl)buta-1,3-diynyl]-1H-imidazole;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4.2ClH/c1(3-9-5-11-7-13-9)2-4-10-6-12-8-14-10;;/h5-8H,(H,11,13)(H,12,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXSYHFXJVWZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C#CC#CC2=CN=CN2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Di(4-imidazolyl)-1,3-butadiyne Dihydrochloride

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